Fenbufen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

Understanding how fenbufen works at the molecular level can aid in the development of more targeted and effective NSAIDs. Research has focused on its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins [].

Drug Delivery Systems

Scientists are exploring novel ways to deliver fenbufen. Studies have investigated the use of nanocarriers, such as liposomes and polymeric nanoparticles, to improve drug solubility, bioavailability, and target specific tissues [].

Potential for Repurposing

Fenbufen's established safety profile makes it a candidate for repurposing in new therapeutic areas. Research has examined its potential effects in managing Alzheimer's disease, cancer, and diabetic nephropathy, although further investigation is needed [, , ].

Comparative Studies

Researchers sometimes use fenbufen as a benchmark when evaluating the efficacy and safety of newer NSAIDs. This allows for a side-by-side comparison of their effects [].

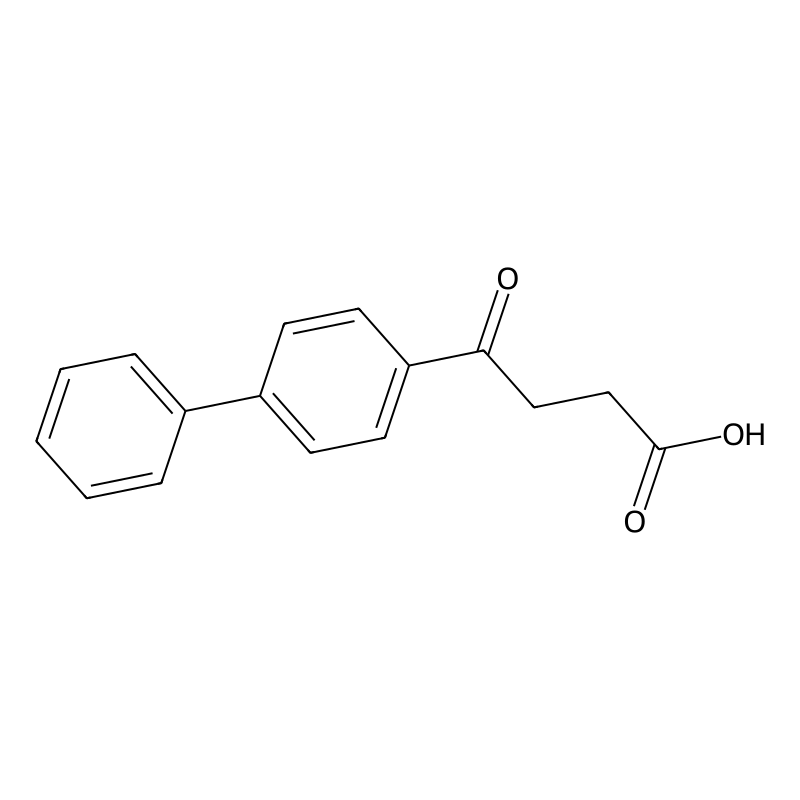

The chemical structure of Fenbufen is represented by the formula , with a molar mass of approximately 254.285 g/mol. Its IUPAC name is 4-{[1,1'-biphenyl]-4-yl}-4-oxobutanoic acid, and it has several synonyms including 3-(4-biphenylylcarbonyl)propionic acid and gamma-oxo(1,1'-biphenyl)-4-butanoic acid .

Similar to other NSAIDs, fenbufen's mechanism of action involves inhibiting the enzyme cyclooxygenase (COX). COX plays a crucial role in the production of prostaglandins, which are signaling molecules involved in inflammation and pain perception []. By inhibiting COX, fenbufen reduces prostaglandin synthesis, leading to decreased inflammation and pain relief.

Fenbufen functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain responses. The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

The synthesis of Fenbufen can be achieved through acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions. This reaction involves the introduction of the carbonyl group to form the ketone structure characteristic of Fenbufen .

Fenbufen exhibits significant anti-inflammatory properties, making it effective for treating conditions such as arthritis and other inflammatory disorders. Its mechanism of action involves dual inhibition of cyclooxygenase and peroxidase activities in the biosynthesis pathway of prostanoids, which are critical mediators in inflammatory responses .

Research has also indicated that modified analogs of Fenbufen can exhibit enhanced biological activity, such as anti-tumor effects, depending on structural variations like the length of alkyl chains attached to the amide group .

The primary method for synthesizing Fenbufen involves:

- Friedel-Crafts Acylation: This method utilizes biphenyl and succinic anhydride as starting materials. The reaction typically occurs in the presence of a Lewis acid catalyst to facilitate acylation.

- Amide Formation: Variants of Fenbufen can be synthesized by modifying the amide side chains, which can influence biological activity and toxicity profiles .

The yield of these reactions can vary, but successful syntheses have reported yields between 70% to 80% for various analogs .

Fenbufen is primarily used for:

- Pain Management: Effective in treating mild to moderate pain.

- Anti-inflammatory Treatment: Utilized for conditions involving inflammation, such as arthritis.

- Research: Studies on modified analogs have explored potential applications in oncology due to observed anti-tumor properties .

Despite its therapeutic uses, caution is advised due to potential side effects including liver toxicity.

Fenbufen has been studied for its interactions with various biological systems. Notably:

- Cyclooxygenase Inhibition: Its primary action involves inhibiting cyclooxygenase enzymes, which can affect other medications metabolized through similar pathways.

- Potential Side Effects: Interactions may lead to adverse effects such as pulmonary alveolitis or hypersensitivity reactions in some patients .

Further studies are required to fully understand its interaction profile with other drugs and biological systems.

Fenbufen shares structural similarities with several other NSAIDs, particularly those within the propionic acid derivative class. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ibuprofen | C13H18O2 | Widely used for pain relief; less severe liver toxicity compared to Fenbufen. |

| Naproxen | C14H14O3 | Effective anti-inflammatory; longer half-life than Fenbufen. |

| Ketoprofen | C16H14O3 | Similar mechanism; used for pain and inflammation but may have different side effect profiles. |

| Flurbiprofen | C15H14O2 | Used topically; similar anti-inflammatory properties but different pharmacokinetics. |

Uniqueness of Fenbufen: While all these compounds share anti-inflammatory properties, Fenbufen's unique biphenyl structure may confer specific biological activities not found in others, particularly related to its modified analogs showing potential anti-cancer effects .

Fenbufen exhibits well-defined thermal characteristics that are crucial for understanding its solid-state behavior and stability profile. The compound demonstrates a melting point of 186°C, with reported values ranging from 184-187°C across multiple analytical studies [1] [2] [3] [4]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice, attributed primarily to the rigid biphenyl backbone structure and hydrogen bonding capabilities of the carboxylic acid functional group.

Differential Scanning Calorimetry studies have revealed an enthalpy of fusion of 41.3 ± 0.7 kJ/mol at the fusion temperature of 459.7 ± 0.6 K [5]. When adjusted to the reference temperature of 298 K, this value becomes 29.3 ± 3.7 kJ/mol, indicating moderate enthalpic requirements for the solid-to-liquid phase transition. The sublimation enthalpy has been calculated as 165.3 ± 3.8 kJ/mol [5], suggesting significant energy requirements for direct solid-to-gas phase transitions.

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (°C) | 186 | Literature average | [1] [2] [3] [4] |

| Melting Point Range (°C) | 184-187 | Multiple sources | [1] [2] [3] [4] |

| Enthalpy of Fusion (kJ/mol) | 41.3 ± 0.7 | DSC | [5] |

| Enthalpy of Fusion at 298K (kJ/mol) | 29.3 ± 3.7 | DSC (adjusted) | [5] |

| Fusion Temperature (K) | 459.7 ± 0.6 | DSC | [5] |

| Sublimation Enthalpy (kJ/mol) | 165.3 ± 3.8 | Calculated | [5] |

Polymorphic transformation studies indicate that fenbufen exhibits limited polymorphic behavior compared to other pharmaceutical compounds [6] [7]. The compound predominantly exists in an anhydrous crystalline form under standard storage conditions. However, recent investigations have identified the potential for co-crystal formation with pyridine derivatives, specifically isonicotinamide and nicotinamide, which can significantly alter the thermal properties and dissolution characteristics [7]. These co-crystalline forms demonstrate enhanced solubility profiles while maintaining thermal stability, suggesting potential applications for pharmaceutical formulation improvements.

Solubility Profile in Organic Solvents and Aqueous Media

Fenbufen exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic nature and pH-dependent behavior [8] [2]. The compound demonstrates very limited aqueous solubility, with water solubility reported as 2.212 mg/L at 25°C [1] [9]. This poor aqueous solubility is attributed to the hydrophobic biphenyl moiety and the limited ionization of the carboxylic acid group under neutral pH conditions.

In organic solvents, fenbufen shows significantly enhanced solubility profiles. The compound exhibits slight solubility in conventional pharmaceutical solvents including ethanol (96%), acetone, and methylene chloride [1] [9]. However, dramatic solubility enhancement is observed in polar aprotic solvents, with solubility reaching approximately 30 mg/ml in both DMSO and DMF [10] [11]. In contrast, ethanol solubility is limited to approximately 0.2 mg/ml [10] [11].

| Solvent | Solubility | Classification | Temperature |

|---|---|---|---|

| Water | 2.212 mg/L (25°C) | Very slightly soluble | 25°C |

| Ethanol (96%) | Slightly soluble | Slightly soluble | RT |

| Acetone | Slightly soluble | Slightly soluble | RT |

| Methylene chloride | Slightly soluble | Slightly soluble | RT |

| DMSO | ~30 mg/ml | Highly soluble | RT |

| DMF | ~30 mg/ml | Highly soluble | RT |

| Aqueous buffers (pH 7.2) | Sparingly soluble | Poor solubility | RT |

| DMSO:PBS (1:20) | ~0.05 mg/ml | Limited solubility | RT |

Aqueous buffer systems demonstrate pH-dependent solubility enhancement [12]. At physiological pH (7.4), fenbufen shows increased dissolution due to partial ionization of the carboxylic acid group. Studies utilizing mixed solvent systems (DMSO:PBS at 1:20 ratio) achieve solubility of approximately 0.05 mg/ml, representing a significant improvement over pure aqueous systems [10] [11].

Cyclodextrin complexation studies have revealed enhanced solubility through inclusion complex formation [13] [14]. Beta-cyclodextrin forms water-soluble complexes with fenbufen in a 1:2 guest:host molar ratio, while alpha-cyclodextrin and gamma-cyclodextrin form solid complexes with different stoichiometries [13]. These inclusion complexes demonstrate significantly increased dissolution rates and improved bioavailability profiles.

Partition Coefficient (Log P) and Lipophilicity Assessment

Fenbufen demonstrates pronounced lipophilic characteristics attributable to its biphenyl structural framework and limited ionization under physiological conditions [8]. While definitive experimental Log P values exhibit variability across different analytical methods, computational predictions consistently indicate moderate to high lipophilicity [15] [16] [17].

Experimental determination of partition coefficients has been conducted using HPLC-based methods and correlation gas chromatography approaches [15] [18]. However, reported values show method-dependent variations, reflecting the analytical challenges associated with compounds exhibiting limited aqueous solubility and pH-sensitive ionization behavior. Computational algorithms including OSIRIS, Molinspiration, and ALOGPS provide structure-based predictions that correlate reasonably well with experimental observations [15].

| Parameter | Value/Description | Method/Source | Reference |

|---|---|---|---|

| Log P (experimental) | Not definitively reported | HPLC/Experimental | [15] [16] [17] |

| Log P (calculated - various methods) | Variable (method dependent) | Computational | [15] [16] [17] |

| Lipophilicity classification | Lipophilic compound | Structural analysis | [1] [10] [9] |

| Octanol-water partition | Favors organic phase | Standard method | Standard |

| Hydrophobic character | High (biphenyl structure) | Structure-based | Various |

| Membrane permeability indicator | Good (lipophilic nature) | Predicted | Various |

Structure-activity relationships indicate that the biphenyl backbone contributes significantly to the hydrophobic character, while the butanoic acid side chain provides amphiphilic properties [15] [16]. The gamma-oxo substitution enhances molecular rigidity and influences membrane partitioning behavior. Molecular modeling studies suggest favorable interactions with lipid membranes, supporting good bioavailability potential through passive diffusion mechanisms.

Lipophilicity assessment indicates that fenbufen exhibits optimal characteristics for oral absorption and tissue distribution. The compound's partition behavior suggests efficient gastrointestinal absorption and substantial tissue penetration, particularly into lipid-rich compartments. This lipophilic nature contributes to the compound's prolonged tissue residence and sustained pharmacological activity.

Acid Dissociation Constant (pKa) and pH-Dependent Stability

Fenbufen exhibits acid-base equilibrium characteristics typical of carboxylic acid-containing pharmaceuticals, with a reported pKa value of approximately 4.3 in aqueous systems [1] [9]. However, this value carries significant uncertainty due to experimental challenges associated with the compound's limited aqueous solubility and potential for aggregation behavior.

pH-dependent stability studies reveal distinct ionization behavior across physiologically relevant pH ranges [6] [19] [12]. At gastric pH conditions (pH 1.2), fenbufen exists predominantly in its unionized form, exhibiting enhanced stability and reduced hydrolytic susceptibility. Under physiological pH conditions (pH 7.4), the compound demonstrates partial ionization, resulting in increased aqueous solubility but potential stability concerns under extended exposure conditions.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pKa (aqueous) | 4.3 | Water, undefined conditions | [1] [9] |

| pKa (uncertainty) | Uncertain | Water | [1] [9] |

| pH stability range | pH dependent | Various pH media | [6] [19] [12] |

| Acidic pH behavior | Stable (non-ionized) | Gastric conditions | [6] [19] |

| Physiological pH behavior | Partially ionized | Blood/plasma pH | [6] [19] |

| Alkaline pH behavior | Highly ionized | Basic conditions | [6] [19] |

| Ionization state (pH 1.2) | Predominantly unionized | Gastric fluid | [6] [19] |

| Ionization state (pH 7.4) | Significantly ionized | Intestinal fluid | [6] [19] |

Stability profiling across various pH conditions demonstrates that fenbufen maintains chemical integrity under mildly acidic to neutral conditions [19] [12]. The compound shows resistance to pH-dependent hydrolysis in HCl buffer (pH 1.2) for extended periods, while alkaline conditions promote increased ionization and potential degradation pathways. Phosphate buffer studies (pH 7.4) indicate controlled release of approximately 12.5% over 8 hours, following first-order kinetics with a half-life of 2272.13 minutes [19].

pH-solubility relationships reveal enhanced dissolution under physiological pH conditions due to salt formation and reduced intermolecular interactions. Layered double hydroxide intercalation studies demonstrate pH-responsive release mechanisms, with ionic exchange processes facilitating controlled drug release under intestinal pH conditions [12]. These findings support enteric coating strategies for targeted drug delivery applications.

Solid-State Characterization: Hydration States and Crystalline Forms

Fenbufen exhibits well-defined crystalline characteristics that significantly influence its pharmaceutical performance and stability profile. The compound exists predominantly as a white to off-white crystalline solid under standard storage conditions, demonstrating anhydrous behavior with limited tendency toward hydrate formation [1] [9].

Crystal structure analysis reveals orthorhombic packing with strong intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking interactions between biphenyl moieties [6] [7]. The compound exhibits a calculated density of 1.1565 g/cm³ and an estimated refractive index of 1.5600, reflecting the close-packed crystalline arrangement [1] [9]. Recommended storage conditions of 2-8°C maintain crystalline stability and prevent polymorphic transitions.

| Property | Value/Description | Method | Reference |

|---|---|---|---|

| Crystal form | Crystalline solid | Physical examination | [1] [9] |

| Color | White to off-white | Visual inspection | [1] [9] |

| Physical state | Solid at room temperature | Physical state | [1] [9] |

| Density (estimated) | 1.1565 g/cm³ (rough estimate) | Calculated | [1] [9] |

| Refractive index (estimated) | 1.5600 (estimate) | Calculated | [1] [9] |

| Storage temperature | 2-8°C | Stability studies | [1] [9] |

| Hydration states | Anhydrous form predominant | Solid-state analysis | [6] [7] |

| Polymorphic forms | Limited polymorphism reported | Polymorph screening | [6] [7] |

| Co-crystal formation | Co-crystals with pyridine derivatives | Co-crystallization studies | [6] [7] |

| Crystalline stability | Stable under proper storage | Stability testing | Various |

Polymorphic screening studies indicate limited polymorphic diversity for fenbufen compared to structurally related compounds [6] [7]. The compound demonstrates resistance to polymorphic transformation under normal processing conditions, suggesting inherent crystalline stability. However, mechanical stress and elevated temperatures can induce minor structural modifications without significant impact on pharmaceutical properties.

Hydration state investigations confirm the predominance of anhydrous forms under ambient conditions [6] [7]. Water sorption studies demonstrate minimal moisture uptake below 75% relative humidity, indicating good storage stability. The compound's hydrophobic biphenyl backbone contributes to limited water incorporation into the crystal lattice.

Co-crystallization studies have successfully produced novel crystalline forms with enhanced pharmaceutical properties [6] [7]. Co-crystals with isonicotinamide demonstrate 1:1 stoichiometry with significantly improved solubility characteristics. Multi-component ionic co-crystals exhibit unique dissolution profiles and enhanced bioavailability potential. These engineered crystalline forms represent promising approaches for pharmaceutical development and formulation optimization.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AE - Propionic acid derivatives

M01AE05 - Fenbufen

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Dates

Green Synthesis of Carbon Nanotubes-Reinforced Molecularly Imprinted Polymer Composites for Drug Delivery of Fenbufen

Xin-Lu Liu, Hong-Fei Yao, Mei-Hong Chai, Wei He, Yan-Ping Huang, Zhao-Sheng LiuPMID: 30324359 DOI: 10.1208/s12249-018-1192-z

Abstract

The facile fabrication of single-walled carbon nanotubes (SWCNTs)-doping molecularly imprinted polymer (MIP) nanocomposite-based binary green porogen system, room-temperature ionic liquids (RTILs), and deep eutectic solvents (DESs) was developed for drug delivery system. With fenbufen (FB) as template molecule, 4-vinylpyridine (4-VP) was used as functional monomer, ethylene glycol dimethacrylate as cross-linking monomer, and 1-butyl-3-methylimidazoliumtetrafluoroborate and choline chloride/ethylene glycol as binary green solvent, in the presence of SWCNTs. The imprinting effect of the SWCNT-MIP composites was optimized by regulation of the amount of SWCNTs, ratio of RTILs and DES, and the composition of DES. Blue shifts of UV bands strongly suggested that interaction between 4-VP and FB can be enhanced due to SWCNT doping in the process of self-assembly. The reinforced imprinted effect of CNT-doping MIP can provide superior controlled release characteristics. Compared with the control MIP prepared without SWCNTs, the imprinting factor of the SWCNT-MIP composites exhibited a twofold increase. In the analysis for the FB release kinetics from all samples, the SWCNT-reinforced MIP produced the lowest value of drug diffusivity. The relative bioavailability of the SWCNT-MIP composites (F %) displayed the highest value of 143.3% compared with the commercial FB tablet, whereas the control MIP and SWCNT-non-MIP composites was only 48.3% and 44.4%, respectively. The results indicated that the SWCNT-MIP nanocomposites developed here have potentials as the controlled-release device.Bioanalytical method development for quantification of ulifloxacin, fenbufen and felbinac in rat plasma by solid-phase extraction (SPE) and HPLC with PDA detection

Vincenzo Ferrone, Maura Carlucci, Paola Palumbo, Giuseppe CarlucciPMID: 26898973 DOI: 10.1016/j.jpba.2016.01.062

Abstract

A procedure based on solid-phase extraction (SPE) followed by high performance liquid chromatography (HPLC) with PDA detection has been developed for the analysis of multiple drugs in rat plasma. The analytes evaluated were ulifloxacin, fenbufen and felbinac. Eight different solid phase extraction cartridges were tested to evaluate their applicability for the isolation of drugs from rat plasma. Comparison were recovery of different drugs and reproducibility. The samples were analyzed by HPLC using a Kinetex C18 EVO column and acetonitrile-10mM ammonium acetate-methanol as the mobile phase under gradient elution conditions. SPE combined with HPLC-PDA allowed the determination of drugs over a linear range of 0.05-15 μg/mL for ulifloxacin while 0.5-50 μg/mL for felbinac and fenbufen, with limit of detection at 0.05 for ulifloxacin and 0.5 for felbinac and fenbufen. Bond Elut Plexa sorbent was found to provide the most effective clean-up, removing the greatest amount of interfering substance and simultaneously ensuring analyte recoveries higher than 93.54% with relative standard deviation (RSD) <10%. The method was applied with good accuracy and precision in the determination of ulifloxacin, fenbufen and felbinac in rat plasma obtained from rats treated with selected drugs. This method permits its application to pharmacokinetic and pharmacodynamic studies of these analytes and will facilitate detailed investigations on the interactions between new fluoroquinolones and fenbufen.Fabrication of aluminum terephthalate metal-organic framework incorporated polymer monolith for the microextraction of non-steroidal anti-inflammatory drugs in water and urine samples

Dan-Ya Lyu, Cheng-Xiong Yang, Xiu-Ping YanPMID: 25840660 DOI: 10.1016/j.chroma.2015.03.020

Abstract

Polymer monolith microextraction (PMME) based on capillary monolithic column is an effective and useful technique to preconcentrate trace analytes from environmental and biological samples. Here, we report the fabrication of a novel aluminum terephthalate metal-organic framework (MIL-53(Al)) incorporated capillary monolithic column via in situ polymerization for the PMME of non-steroidal anti-inflammatory drugs (NSAIDs) (ketoprofen, fenbufen and ibuprofen) in water and urine samples. The fabricated MIL-53(Al) incorporated monolith was characterized by X-ray powder diffractometry, scanning electron microscopy, Fourier transform infrared spectrometry, and nitrogen adsorption experiment. The MIL-53(Al) incorporated monolith gave larger surface area than the neat polymer monolith. A 2-cm long MIL-53(Al) incorporated capillary monolith was applied for PMME coupled with high-performance liquid chromatography for the determination of the NSAIDs. Potential factors affecting the PMME were studied in detail. Under the optimized conditions, the developed method gave the enhancement factors of 46-51, the linear range of 0.40-200μgL(-1), the detection limits (S/N=3) of 0.12-0.24μgL(-1), and the quantification limits (S/N=10) of 0.40-0.85μgL(-1). The recoveries for spiked NSAIDs (20μgL(-1)) in water and urine samples were in the range of 77.3-104%. Besides, the MIL-53(Al) incorporated monolith was stable enough for 120 extraction cycles without significant loss of extraction efficiency. The developed method was successfully applied to the determination of NSAIDs in water and urine samples.Inhibition of ATP synthesis by fenbufen and its conjugated metabolites in rat liver mitochondria

Muzeeb Syed, Christian Skonberg, Steen Honoré HansenPMID: 26612354 DOI: 10.1016/j.tiv.2015.11.013

Abstract

Fenbufen is an arylpropionic acid derivative belonging to the group of non-steroidal anti-inflammatory drugs (NSAIDs). Even though fenbufen is considered a safe drug, some adverse reactions including hepatic events have been reported. To investigate whether mitochondrial damage could be involved in the drug induced liver injury (DILI) by fenbufen, the inhibitory effect of fenbufen and its conjugated metabolites on oxidative phosphorylation (ATP synthesis) in rat liver mitochondria was investigated. Fenbufen glucuronide (F-GlcA), fenbufen-N-acetyl cysteine-thioester (F-NAC) and fenbufen-S-glutathione thioester (F-SG) were found to be more potent inhibitors compared to parent fenbufen (F), whereas fenbufen-O-carnitine (F-carn), fenbufen-glycine (F-gly) and fenbufen-N-acetyl lysine amide (F-NAL) were less potent compared to fenbufen. Fenbufen-CoA thioester (F-CoA) was equally potent as fenbufen in inhibiting ATP synthesis. Fenbufen showed time and concentration dependent inhibition of ATP synthesis with Kinact of 4.4 min(-1) and KI of 0.88 μM and Kinact/KI ratio of 5.01 min(-1) μM(-1). Data show that fenbufen did not act through opening MPT pore, nor did incubation of mitochondria with reduced GSH and fenbufen show any protective effect on fenbufen mediated inhibition of oxidative phosphorylation. Inclusion of NADPH in mitochondrial preparations with fenbufen did not modulate the inhibitory effects, suggesting no role of CYP mediated oxidative metabolites on the ATP synthesis in isolated mitochondria. The results from the present experiments provide evidence that fenbufen and its metabolites could be involved in mitochondrial toxicity through inhibition of ATP synthesis.Synthesis and Biological Evaluation of an (18)Fluorine-Labeled COX Inhibitor--[(18)F]Fluorooctyl Fenbufen Amide--For Imaging of Brain Tumors

Ying-Cheng Huang, Yu-Chia Chang, Chun-Nan Yeh, Chung-Shan YuPMID: 27007363 DOI: 10.3390/molecules21030387

Abstract

Molecular imaging of brain tumors remains a great challenge, despite the advances made in imaging technology. An anti-inflammatory compound may be a useful tool for this purpose because there is evidence of inflammatory processes in brain tumor micro-environments. Fluorooctylfenbufen amide (FOFA) was prepared from 8-chlorooctanol via treatment with potassium phthalimide, tosylation with Ts2O, fluorination with KF under phase transfer catalyzed conditions, deprotection using aqueous hydrazine, and coupling with fenbufen. The corresponding radiofluoro product [(18)F]FOFA, had a final radiochemical yield of 2.81 mCi and was prepared from activated [(18)F]F(-) (212 mCi) via HPLC purification and concentration. The radiochemical purity was determined to be 99%, and the specific activity was shown to exceed 22 GBq/μmol (EOS) based on decay-corrected calculations. Ex-vivo analysis of [(18)F]FOFA in plasma using HPLC showed that the agent had a half-life of 15 min. PET scanning showed significant accumulation of [(18)F]FOFA over tumor loci with reasonable contrast in C6-glioma bearing rats. These results suggest that this molecule is a promising agent for the visualization of brain tumors. Further investigations should focus on tumor micro-environments.[123I]Iodooctyl fenbufen amide as a SPECT tracer for imaging tumors that over-express COX enzymes

Ho-Lien Huang, Chun-Nan Yeh, Wei-Yuan Lee, Ying-Cheng Huang, Kang-Wei Chang, Kun-Ju Lin, Shu-Fan Tien, Wen-Chin Su, Ching-Hsiuan Yang, Jenn-Tzong Chen, Wuu-Jyh Lin, Shio-Shio Fan, Chung-Shan YuPMID: 23384791 DOI: 10.1016/j.biomaterials.2013.01.050

Abstract

This study is concerned with the development of an agent for single photon emission computer tomography (SPECT) for imaging inflammation and tumor progression. [(123)I]Iodooctyl fenbufen amide ([(123)I]IOFA) was prepared from the precursor N-octyl-4-oxo-4-(4'-(trimethylstannyl)biphenyl-4-yl)butanamide with a radiochemical yield of 15%, specific activity of 37 GBq/μmol, and radiochemical purity of 95%. Analysis of the binding of [(123)I]IOFA to COX-1 and COX-2 enzymes by using HPLC and a gel filtration column showed a selectivity ratio of 1:1.3. An assay for the competitive inhibition of substrate transfer showed that IOFA exhibited a comparable IC(50) value compared to fenbufen. In the normal rat liver, a lower level and homogeneous pattern of [(123)I]IOFA radioactivity was observed by SPECT. In contrast, in the rat liver with thioacetamide-induced cholangiocarcinoma, a higher uptake and heterogeneous pattern of [(123)I]IOFA radioactivity was seen as hot spots in tumor lesions by SPECT imaging. Importantly, elevated COX-1 and COX-2 expressions from immunostaining were found in the bile ducts of tumor rats but not of normal rats. Therefore, [(123)I]IOFA was found to exhibit the potential for imaging tumors that over-express COX.Synthesis and characterization of boron fenbufen and its F-18 labeled homolog for boron neutron capture therapy of COX-2 overexpressed cholangiocarcinoma

Chun-Nan Yeh, Chi-Wei Chang, Yi-Hsiu Chung, Shi-Wei Tien, Yong-Ren Chen, Tsung-Wen Chen, Ying-Cheng Huang, Hsin-Ell Wang, You-Cheng Chou, Ming-Huang Chen, Kun-Chun Chiang, Wen-Sheng Huang, Chung-Shan YuPMID: 28728977 DOI: 10.1016/j.ejps.2017.07.019

Abstract

Boron neutron capture therapy (BNCT) is a binary therapy that employs neutron irradiation on the boron agents to release high-energy helium and alpha particles to kill cancer cells. An optimal response to BNCT depends critically on the time point of maximalB accumulation and highest tumor to normal ratio (T/N) for performing the neutron irradiation. The aggressive cholangiocarcinoma (CCA) representing a liver cancer that overexpresses COX-2 enzyme is aimed to be targeted by COX-2 selective boron carrier, fenbufen boronopinacol (FBPin). Two main works were performed including: 1) chemical synthesis of FBPin as the boron carrier and 2) radiochemical labeling with F-18 to provide the radiofluoro congener, m-[

F]fluorofenbufen ester boronopinacol (m-[

F]FFBPin), to assess the binding affinity, cellular accumulation level and distribution profile in CCA rats. FBPin was prepared from bromofenbufen via 3 steps with 82% yield. The binding assay employed [

F]FFBPin to compete FBPin for binding to COX-1 (IC

=0.91±0.68μM) and COX-2 (IC

=0.33±0.24μM). [

F]FFBPin-derived 60-min dynamic PET scans predict the

B-accumulation of 0.8-1.2ppm in liver and 1.2-1.8ppm in tumor and tumor to normal ratio=1.38±0.12. BNCT was performed 40-55min post intravenous administration of FBPin (20-30mg) in the CCA rats. CCA rats treated with BNCT display more tumor reduction than that by NCT with respect of 2-[

F]fluoro-2-deoxy glucose uptake in the tumor region of interest, 20.83±3.00% (n=12) vs. 12.83±3.79% (n=10), P=0.05. The visualizing agent [

F]FFBPin resembles FBPin to generate the time-dependent boron concentration profile. Optimal neutron irradiation period is thus determinable for BNCT. A boron-substituted agent based on COX-2-binding features has been prepared. The moderate COX-2/COX-1 selectivity index of 2.78 allows a fair tumor selectivity index of 1.38 with a mild cardiovascular effect. The therapeutic effect from FBPin with BNCT warrants a proper COX-2 targeting of boron NSAIDs.

Density functional theory study on the molecular structure and vibration spectra of fenbufen

Yue Yang, Hongwei GaoPMID: 23099169 DOI: 10.1016/j.saa.2012.09.034

Abstract

This paper examines the comparative performance of different density functional theory (DFT) methods at various basis sets in predicting molecular and vibration spectra of gamma-oxo-[1,1'-biphenyl]-4-butanoic acid (fenbufen). DFT methods including mPW1PW91, HCTH, SVWN, PBEPBE, B3PW91 and B3LYP were investigated. Different basis sets including LANL2DZ, SDD, LANL2MB, CEP-4G, CEP-31G, and CEP-121G were also considered. It is remarkable that the mPW1PW91/LANL2DZ and mPW1PW91/SDD levels are clearly superior to all of the remaining DFT levels in predicting the structure of fenbufen. The calculated results also indicate that SVWN/LANL2DZ level show better performance in the vibration spectra prediction of fenbufen comparing other DFT methods.Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies

Suneela Dhaneshwar, Manisha Kusurkar, Subhash Bodhankar, Gopal BihaniPMID: 24178955 DOI: 10.1007/s10787-013-0194-4

Abstract

Novel mutual prodrugs of biphenylacetic acid were designed as a promising gastro-protective alternative to fenbufen. Biphenyacetic acid was covalently linked with two non-essential amino acids (D-phenylalanine and glycine) possessing wound healing, analgesic, and anti-inflammatory properties. The prodrugs exhibited good stability in stomach homogenates while hydrolytic release of biphenylacetic acid was observed in phosphate buffer, small intestinal homogenates, and 80% human plasma. In vivo behavior of prodrugs on oral administration to Wistar rats demonstrated 33-45% release of biphenylacetic acid in blood over a period of 24 h indicating passage of intact prodrugs to colon, colonic release of parent drug followed by its absorption through colonic mucosa into systemic circulation. Prodrugs were extensively evaluated for analgesic, anti-inflammatory, anti-arthritic, and ulcerogenic activities. Biochemical, haemetological, histopathological, and radiological studies were also performed. Conversion of bioprecusor fenbufen into mutual carrier-linked prodrugs proved to be promising alternative in terms of reduced ulcerogenic propensity, longer duration of analgesia, enhanced/prolonged anti-inflammatory activity, and superior anti-arthritic effect. These prodrugs could be developed further for chronotherapy of rheumatoid arthritis.Solution-phase parallel synthesis and screening of anti-tumor activities from fenbufen and ethacrynic acid libraries

Yuan-Hsiao Su, Li-Wu Chiang, Kee-Ching Jeng, Ho-Lien Huang, Jenn-Tzong Chen, Wuu-Jyh Lin, Chia-Wen Huang, Chung-Shan YuPMID: 21315586 DOI: 10.1016/j.bmcl.2011.01.068